2-{[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-{[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole is a complex organic compound with the molecular formula C26H28N4O2 and a molecular weight of 428.536 This compound features a naphthalene ring substituted with an ethoxy group and a methanone group linked to a piperazine ring, which is further substituted with a benzimidazole moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache), a key enzyme in the nervous system . This inhibition is achieved through competitive and non-competitive inhibition .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects, among others . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the ethoxy group through an etherification reaction. The piperazine ring is then synthesized and linked to the naphthalene derivative via a methanone bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. The purification process may involve techniques such as recrystallization, chromatography, and distillation to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-{[4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties
Properties
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-32-23-13-12-19-8-4-5-9-20(19)25(23)26(31)30-16-14-29(15-17-30)18-24-27-21-10-6-7-11-22(21)28(24)2/h4-13H,3,14-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJWITOKXXZEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)CC4=NC5=CC=CC=C5N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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